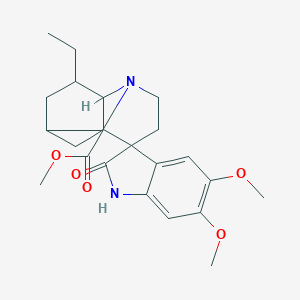

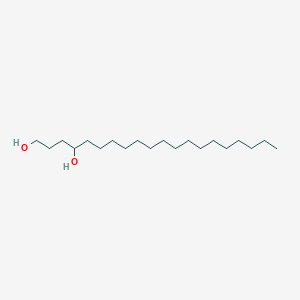

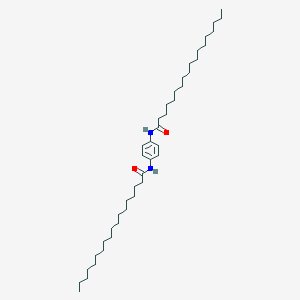

![molecular formula C11H13NO2 B103142 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one CAS No. 17724-38-8](/img/structure/B103142.png)

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one" is a chemical structure that is part of a broader class of compounds known as azepines. Azepines are heterocyclic compounds containing a seven-membered ring that includes one nitrogen atom. The methoxy group at the 8th position and the tetrahydrobenzo[c]azepin-3-one core suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related azepine derivatives has been explored in several studies. For instance, the synthesis of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives has been described, which are structurally related to the compound and have shown potential as 5-HT(2A/2C) receptor antagonists with anxiolytic and antidepressant properties . Another study reports the synthesis of structural analogues of benzocycloheptenone derivatives, which share some structural features with the target compound . Additionally, the preparation of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one through a condensation reaction has been documented, providing insights into the synthetic routes that could be applicable to the compound of interest .

Molecular Structure Analysis

The molecular structure of azepine derivatives has been a subject of interest in several studies. For example, the configuration of the C=N double bond in (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was determined using X-ray crystallography . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Azepine derivatives can undergo various chemical reactions. The study of azabenzocycloheptenones has shown that cyclisation reactions are key in forming the tetrahydrobenz[c]azepin-5-one system, and subsequent reactions such as bromination can occur at specific positions on the ring . The photolysis of o-azidobenzoic acid derivatives has also been used to synthesize 2-alkoxy-3-alkoxycarbonyl-3H-azepines, indicating that photochemical reactions can be employed to generate azepine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepine derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's solubility and reactivity. The study of benzolactams has provided a method for synthesizing tetrahydrobenz[d]indeno-[1,2-b]azepines, which can undergo autoxidation to form oxo derivatives, suggesting that the compound may also be susceptible to oxidation reactions . Additionally, the identification of metabolites of a structurally related benzazepine in rats indicates that these compounds can be metabolically processed in vivo, undergoing reactions such as N-demethylation and hydroxylation .

Applications De Recherche Scientifique

Novel Synthesis and Impurities in Pharmaceutical Research

A review focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, highlighted the importance of understanding pharmaceutical impurities in drug development. The study detailed the synthesis process, including the formation of sulfone N-oxide as an impurity, and emphasized the need for novel synthesis processes to achieve expected yields and simplify procedures. This research provides insights into the complexities of drug synthesis and the significance of identifying and controlling impurities in pharmaceutical products (Saini et al., 2019).

Enzymatic Remediation in Environmental Sciences

The application of oxidoreductive enzymes for the treatment of organic pollutants in wastewater has gained attention due to the enzymes' ability to degrade recalcitrant compounds. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have been shown to enhance the degradation efficiency of pollutants. This enzymatic approach is seen as a promising alternative to conventional treatment methods, offering potential for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain, 2007).

Antimicrobial and Pharmacological Properties

Benzofuran derivatives, including compounds related to 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one, have emerged as significant structures in drug discovery due to their wide range of biological and pharmacological applications. These derivatives have been found to possess antimicrobial properties and are being explored for their potential in treating microbial diseases. The unique structural features of benzofuran make it a privileged structure in medicinal chemistry, highlighting the importance of these compounds in developing new antimicrobial agents (Hiremathad et al., 2015).

Role in Green Chemistry and Organic Synthesis

The synthesis of tetrahydrobenzo[b]pyrans, compounds structurally related to 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one, has been explored using organocatalysts in green solvent media. This research highlights the principles of green chemistry, including the use of less toxic reagents, development of cost-effective synthesis methods, and recyclability of catalysts. The focus on environmentally friendly synthesis methods underscores the significance of such compounds in organic synthesis and the potential for sustainable chemical practices (Kiyani, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

8-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-8-3-5-11(13)12-7-9(8)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPWDVMRQOWAKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=O)NC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625720 |

Source

|

| Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one | |

CAS RN |

17724-38-8 |

Source

|

| Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

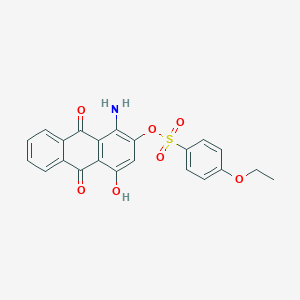

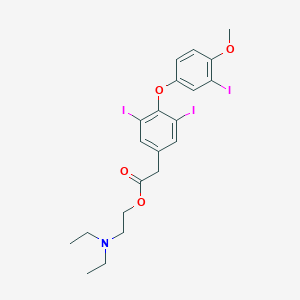

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)

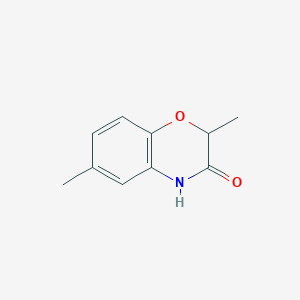

![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)